5-Bromo-7-fluoroindolin-2-one
Overview
Description
5-Bromo-7-fluoroindolin-2-one is a useful research compound. Its molecular formula is C8H5BrFNO and its molecular weight is 230.03 g/mol. The purity is usually 95%.
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Biological Activity
5-Bromo-7-fluoroindolin-2-one is a compound belonging to the indolin-2-one family, which has garnered attention in medicinal chemistry for its diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antiviral properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of bromine and fluorine atoms, which enhance its biological activity through improved receptor binding and interaction with various biological targets. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated several derivatives based on the indolin-2-one scaffold against breast (MCF-7) and lung (A-549) cancer cell lines. The results are summarized in Table 1:
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 7.17 ± 0.94 |
5-Bromo derivative A | A-549 | 2.93 ± 0.47 |
Unsubstituted analogue | MCF-7 | 19.53 ± 1.05 |
The compound demonstrated enhanced activity compared to unsubstituted analogues, indicating that halogen substitutions significantly affect potency .
The mechanism of action for this compound involves interaction with specific molecular targets, particularly through inhibition of key signaling pathways associated with cancer cell proliferation. The presence of halogens increases lipophilicity, improving membrane permeability and receptor affinity .
Antimicrobial Properties
In addition to its anticancer activity, this compound has shown promising antimicrobial properties. The compound has been investigated for its ability to inhibit bacterial growth and has demonstrated effectiveness against various strains.
Case Study: Antimicrobial Efficacy
A recent evaluation of the antimicrobial activity of indolin derivatives revealed that compounds similar to this compound exhibited significant inhibition against pathogenic bacteria, as outlined in Table 2:
Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 32 µg/mL |
5-Bromo derivative B | S. aureus | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.
Antiviral Activity
Emerging research indicates that indolin derivatives possess antiviral properties, particularly against viral infections such as influenza and HIV.
Research Findings
A study assessing the antiviral activity of various indolin derivatives found that certain modifications enhanced efficacy against viral replication:
Compound | Virus Type | IC50 (µM) |
---|---|---|
5-Bromo derivative C | Influenza A | 15 µM |
Unmodified analogue | Influenza A | >50 µM |
This data highlights the potential for further development of antiviral therapeutics based on the indolin framework .
Properties
IUPAC Name |
5-bromo-7-fluoro-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO/c9-5-1-4-2-7(12)11-8(4)6(10)3-5/h1,3H,2H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWYUGKFXALMFOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)Br)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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